2-[(4-bromobenzyl)oxy]-1-naphthaldehyde
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Overview
Description
“2-[(4-bromobenzyl)oxy]-1-naphthaldehyde” is a chemical compound with the molecular formula C18H13BrO2 . It’s important to note that while there is information available for similar compounds, specific data for this exact compound is limited .
Molecular Structure Analysis
The molecular structure of “2-[(4-bromobenzyl)oxy]-1-naphthaldehyde” consists of a naphthaldehyde group attached to a bromobenzyl group via an oxygen atom . The bromine atom in the bromobenzyl group is a significant feature, as it’s a heavy atom that can significantly influence the compound’s physical and chemical properties.
Physical And Chemical Properties Analysis
The exact physical and chemical properties of “2-[(4-bromobenzyl)oxy]-1-naphthaldehyde” are not specified in the available resources. However, it’s known that the compound is a solid .
Mechanism of Action
The mechanism of action of “2-[(4-bromobenzyl)oxy]-1-naphthaldehyde” is not explicitly stated in the available resources. However, similar compounds have been studied for their DNA-binding properties .
Safety and Hazards
Specific safety and hazard information for “2-[(4-bromobenzyl)oxy]-1-naphthaldehyde” is not available. However, brominated compounds can be hazardous and may cause skin and eye irritation, and respiratory discomfort .
Future Directions
The future research directions for “2-[(4-bromobenzyl)oxy]-1-naphthaldehyde” are not explicitly mentioned in the available resources. However, similar compounds have been studied for their potential applications in medicinal chemistry, particularly in the development of new drugs that target biological activities like transcription, replication, and translation of specific genes .
properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]naphthalene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO2/c19-15-8-5-13(6-9-15)12-21-18-10-7-14-3-1-2-4-16(14)17(18)11-20/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSMXACOKJVXDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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